1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide
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Overview
Description
1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide is a complex organic compound with a unique structure that includes an azepane ring, a carboxamide group, and an azetidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might involve the reaction of a substituted phenylhydrazine with a suitable azepane derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups like halides or alkyl chains .
Scientific Research Applications
1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane derivatives and azetidinone-containing molecules. Examples include:
- 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)phenyl]azepane-3-carboxamide
- 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]piperidine-3-carboxamide .
Uniqueness
What sets 1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20-9-3-2-4-13(17(20)23)16(22)18-11-5-7-12(8-6-11)24-15-10-14(21)19-15/h5-8,13,15H,2-4,9-10H2,1H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYJVJSEKOHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C(=O)NC2=CC=C(C=C2)OC3CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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